molecular formula C21H28N2O7 B1217080 Trigevolol CAS No. 76812-98-1

Trigevolol

Cat. No.: B1217080
CAS No.: 76812-98-1
M. Wt: 420.5 g/mol
InChI Key: DPSZCDLTWOSLJP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Trigevolol involves several key steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-carbamoyl-4-hydroxyphenoxyethylamine with 4-(2-methoxyethoxy)phenol under controlled conditions to form the desired product . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves the use of high-purity reagents and stringent quality control measures to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Trigevolol undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives that may have enhanced or altered pharmacological effects .

Scientific Research Applications

Trigevolol has a wide range of applications in scientific research, including:

Mechanism of Action

Trigevolol exerts its effects by blocking beta-adrenergic receptors, which are involved in the regulation of heart rate and blood pressure. By inhibiting these receptors, this compound reduces the heart rate and dilates blood vessels, leading to a decrease in blood pressure. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are primarily related to the sympathetic nervous system .

Comparison with Similar Compounds

    Propranolol: Another beta-adrenergic blocker used for similar indications but with different pharmacokinetic properties.

    Atenolol: A selective beta-1 blocker with fewer central nervous system side effects compared to Trigevolol.

    Metoprolol: Similar to Atenolol but with a different metabolic profile

Uniqueness: this compound is unique in its balanced activity on both beta-1 and beta-2 adrenergic receptors, providing a comprehensive approach to managing cardiovascular conditions. Its chemical structure allows for modifications that can enhance its pharmacological properties, making it a versatile compound in both research and clinical settings .

Properties

IUPAC Name

2-hydroxy-5-[2-[[2-hydroxy-3-[4-(2-methoxyethoxy)phenoxy]propyl]amino]ethoxy]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O7/c1-27-10-11-29-16-2-4-17(5-3-16)30-14-15(24)13-23-8-9-28-18-6-7-20(25)19(12-18)21(22)26/h2-7,12,15,23-25H,8-11,13-14H2,1H3,(H2,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPSZCDLTWOSLJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=C(C=C1)OCC(CNCCOC2=CC(=C(C=C2)O)C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70868417
Record name 2-Hydroxy-5-[2-({2-hydroxy-3-[4-(2-methoxyethoxy)phenoxy]propyl}amino)ethoxy]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70868417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76812-98-1
Record name Trigevolol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076812981
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TRIGEVOLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2D8DE8S32
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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